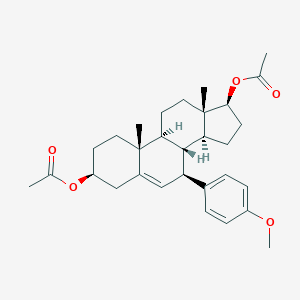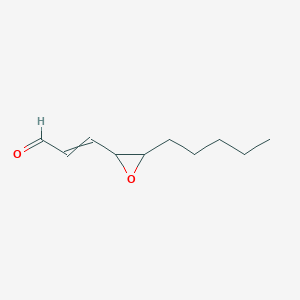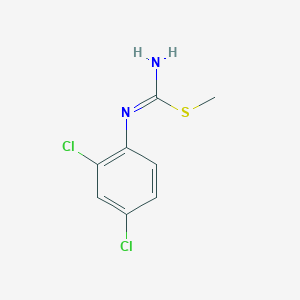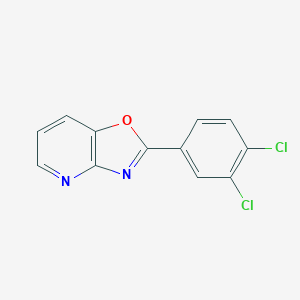![molecular formula C13H10N2O B221739 2-(3-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B221739.png)
2-(3-methylphenyl)[1,3]oxazolo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenyl)[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system with a 3-methylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)[1,3]oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with carboxylic acid derivatives or their equivalents. For instance, the reaction of 2-aminopyridine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine can lead to the formation of the desired oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-methylphenyl)[1,3]oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the oxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(3-methylphenyl)[1,3]oxazolo[4,5-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(3-methylphenyl)[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[3,4-b]pyridine: Known for its applications in medicinal chemistry, particularly as kinase inhibitors.
Thieno[2,3-b]pyridine: Used in the development of materials with unique electronic properties.
Uniqueness
2-(3-methylphenyl)[1,3]oxazolo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of both oxazole and pyridine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H10N2O |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2-(3-methylphenyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C13H10N2O/c1-9-4-2-5-10(8-9)13-15-12-11(16-13)6-3-7-14-12/h2-8H,1H3 |
Clé InChI |
YOXMXWPYYDWUNS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221656.png)


![1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione](/img/structure/B221681.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B221687.png)


![N-(3,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B221705.png)
![4-tert-butyl-N-[3-[(4-fluorobenzoyl)amino]phenyl]benzamide](/img/structure/B221706.png)




